BenchChemオンラインストアへようこそ!

o-(3,5-dichlorobenzyl)hydroxylamine hydrochloride

IDO1 inhibition regioisomeric SAR cancer immunotherapy

O-(3,5-Dichlorobenzyl)hydroxylamine hydrochloride (CAS 251310-36-8; free base CAS 755740-10-4) is a disubstituted O-alkylhydroxylamine featuring chlorine atoms at the 3- and 5-positions of the benzyl aromatic ring. This compound belongs to a class of mechanism-based indoleamine 2,3-dioxygenase-1 (IDO1) inhibitors that function by coordinating to the heme iron of the enzyme, mimicking the alkylperoxy transition state of the catalytic cycle.

Molecular Formula C7H8Cl3NO
Molecular Weight 228.5
CAS No. 251310-36-8
Cat. No. B2634094
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nameo-(3,5-dichlorobenzyl)hydroxylamine hydrochloride
CAS251310-36-8
Molecular FormulaC7H8Cl3NO
Molecular Weight228.5
Structural Identifiers
SMILESC1=C(C=C(C=C1Cl)Cl)CON.Cl
InChIInChI=1S/C7H7Cl2NO.ClH/c8-6-1-5(4-11-10)2-7(9)3-6;/h1-3H,4,10H2;1H
InChIKeyJDDDGXOQVRPABR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

O-(3,5-Dichlorobenzyl)hydroxylamine hydrochloride (CAS 251310-36-8): A Regioisomerically Defined O-Alkylhydroxylamine IDO1 Inhibitor and Synthetic Building Block


O-(3,5-Dichlorobenzyl)hydroxylamine hydrochloride (CAS 251310-36-8; free base CAS 755740-10-4) is a disubstituted O-alkylhydroxylamine featuring chlorine atoms at the 3- and 5-positions of the benzyl aromatic ring [1]. This compound belongs to a class of mechanism-based indoleamine 2,3-dioxygenase-1 (IDO1) inhibitors that function by coordinating to the heme iron of the enzyme, mimicking the alkylperoxy transition state of the catalytic cycle [1]. Its molecular formula is C₇H₈Cl₂N·HCl (free base C₇H₇Cl₂NO, MW 192.04 g/mol; HCl salt MW 228.50 g/mol) with a computed XLogP3 of 2.1 for the free base form [2]. The compound is synthesized via a one-pot Mitsunobu reaction from commercially available 3,5-dichlorobenzyl alcohol and isolated as the hydrochloride salt for enhanced stability [1].

Why Substituting O-(3,5-Dichlorobenzyl)hydroxylamine hydrochloride with Alternative Dichlorobenzyl Regioisomers or Halogen Variants Is Not Scientifically Equivalent


Among O-alkylhydroxylamine IDO1 inhibitors, the position and identity of halogen substituents on the benzyl ring critically govern inhibitory potency through differential halogen bonding, π-stacking interactions with active-site phenylalanine residues (F163, F164, F226), and heme iron coordination geometry [1]. Direct comparative enzyme inhibition data demonstrate that the 3,5-dichloro substitution pattern (IC₅₀ 0.90 μM) yields potency that differs substantially from the 2,4-dichloro regioisomer (IC₅₀ 0.63 μM, 1.4-fold more potent) and the 3,4-dichloro regioisomer (IC₅₀ 2.1 μM, 2.3-fold less potent) when tested under identical assay conditions [1]. Furthermore, within the 3,5-disubstituted series alone, chlorine substitution (IC₅₀ 0.90 μM) provides 3.8-fold greater potency than fluorine (3,5-F₂, IC₅₀ 3.4 μM) and 4.7-fold greater potency than bromine (3,5-Br₂, IC₅₀ 4.2 μM), ruling out simple steric bulk as the determining factor [1]. These quantitative regioisomeric and halogen-dependent SAR differences mean that substitution with a generic 'dichlorobenzylhydroxylamine' without explicit 3,5-regiospecification will produce non-equivalent experimental outcomes.

O-(3,5-Dichlorobenzyl)hydroxylamine hydrochloride (251310-36-8): Quantitative Differentiation Evidence Against Closest Structural Analogs


IDO1 Inhibitory Potency: 3,5-Dichloro vs. 2,4-Dichloro and 3,4-Dichloro Regioisomeric Comparison

In a direct head-to-head enzyme inhibition study, O-(3,5-dichlorobenzyl)hydroxylamine (Compound 37) inhibited recombinant human IDO1 with an IC₅₀ of 0.90 μM [1]. Under identical assay conditions, the regioisomeric O-(2,4-dichlorobenzyl)hydroxylamine (Compound 35) was more potent (IC₅₀ 0.63 μM, a 1.4-fold difference), while O-(3,4-dichlorobenzyl)hydroxylamine (Compound 41) was substantially less potent (IC₅₀ 2.1 μM, a 2.3-fold difference) [1]. The base lead compound O-benzylhydroxylamine showed IC₅₀ 0.81 ± 0.081 μM, meaning the 3,5-dichloro derivative is equipotent to the unsubstituted lead within experimental error [1].

IDO1 inhibition regioisomeric SAR cancer immunotherapy

Halogen Identity Effect in 3,5-Disubstituted O-Benzylhydroxylamines: Cl vs. F vs. Br

Within the 3,5-disubstituted O-benzylhydroxylamine series, the identity of the halogen atom dramatically affects IDO1 inhibitory potency when tested under the same recombinant human IDO1 assay [1]. O-(3,5-dichlorobenzyl)hydroxylamine (Compound 37) exhibited IC₅₀ 0.90 μM, compared to O-(3,5-difluorobenzyl)hydroxylamine (Compound 43, IC₅₀ 3.4 μM) and O-(3,5-dibromobenzyl)hydroxylamine (Compound 44, IC₅₀ 4.2 μM) [1]. The chlorine analog is 3.8-fold more potent than the fluoro analog and 4.7-fold more potent than the bromo analog [1]. The authors attribute the superiority of chlorine over fluorine to the latter's inability to participate in effective halogen bonding due to its high electronegativity and small sigma hole, while the weaker activity of bromine versus chlorine suggests that factors beyond simple hydrophobic interactions govern binding affinity [1].

halogen bonding 3,5-disubstituted SAR IDO1 inhibitor optimization

Comparison to Monosubstituted Meta-Chloro Lead: Additivity and Non-Additivity of the Second Chlorine Substituent

The SAR study provides direct comparison between the mono-meta-chloro derivative and the 3,5-dichloro derivative, revealing that the second meta-chlorine substituent does not produce additive potency gains [1]. O-(3-chlorobenzyl)hydroxylamine (Compound 9, meta-Cl) inhibited IDO1 with IC₅₀ 0.30 ± 0.015 μM, making it one of the most potent compounds in the entire study [1]. The addition of a second chlorine at the 5-position to yield O-(3,5-dichlorobenzyl)hydroxylamine (Compound 37) reduced potency to IC₅₀ 0.90 μM, a 3.0-fold loss in activity [1]. This contrasts with the general trend observed for monosubstituted derivatives where meta-halogenation was most beneficial, and the paper explicitly notes that 'none of the disubstituted derivatives was more potent than the most potent monosubstituted derivatives, i.e. the C-3 substituted compounds' [1].

additivity SAR meta-substitution lead optimization

Computed Physicochemical Property Profile and Ligand Efficiency Differentiation

The free base of the target compound (CAS 755740-10-4) has computed physicochemical properties that differentiate it from both the unsubstituted lead and alternative disubstituted analogs [1][2]. Its molecular weight (192.04 g/mol), XLogP3 (2.1), hydrogen bond donor count (1), hydrogen bond acceptor count (2), topological polar surface area (35.3 Ų), and heavy atom count (11) yield a computed ligand efficiency (LE) of approximately 0.77 kcal/mol/HA based on IC₅₀ 0.90 μM [1][2]. For comparison, the lead O-benzylhydroxylamine has MW 123.15 g/mol, XLogP3 ~1.1, 9 heavy atoms, and LE ~0.95 [1][3]. The 3,5-dichloro compound thus trades approximately 0.18 kcal/mol/HA in ligand efficiency for a 1.0 log unit increase in lipophilicity relative to the lead, a trade-off profile that places it between the high-LE lead and the even more lipophilic 3,5-dibromo analog (MW 280.94, XLogP3 ~3.0, LE ~0.59) [1].

physicochemical properties ligand efficiency drug-likeness

Synthetic Methodology: One-Pot Mitsunobu Coupling and HCl Salt Isolation for Reproducible Procurement

O-(3,5-dichlorobenzyl)hydroxylamine is prepared via a robust one-pot Mitsunobu protocol from 3,5-dichlorobenzyl alcohol, triphenylphosphine, and N-hydroxyphthalimide, followed by hydrazine deprotection and precipitation as the hydrochloride salt [1]. The HCl salt form (CAS 251310-36-8) provides enhanced solid-state stability compared to the free base (CAS 755740-10-4), which is critical for long-term storage and accurate weighing in biological assays [1]. The free hydroxylamine can be liberated quantitatively by treatment with saturated NaHCO₃ and extraction with EtOAc when the neutral species is required for specific reactions [1]. Compounds synthesized by this method were characterized by ¹H NMR, ¹³C NMR, and elemental analysis, with purity confirmed at >95% by elemental analysis, GC, or HPLC [1]. Commercially, the compound is available at 90-98% purity from multiple vendors .

Mitsunobu synthesis hydrochloride salt stability O-alkylhydroxylamine preparation

IDO1 Selectivity Profile of the O-Alkylhydroxylamine Class: Catalase and CYP3A4 Counter-Screening Data

Although direct selectivity data for O-(3,5-dichlorobenzyl)hydroxylamine itself were not reported, two representative O-alkylhydroxylamines from the same study (Compound 8, 4-iodo, IC₅₀ 0.22 μM; and Compound 9, 3-chloro, IC₅₀ 0.30 μM) were profiled against two additional heme-containing enzymes: catalase and CYP3A4 [1]. Both compounds showed no detectable inhibition of catalase at concentrations up to 100 μM (>300-fold selectivity over IDO1) [1]. Against CYP3A4, Compound 8 showed IC₅₀ 7.2 μM (22-fold selectivity over IDO1) and Compound 9 showed IC₅₀ 15 μM (48-fold selectivity over IDO1) [1]. Given the conserved heme iron coordination mechanism across the O-alkylhydroxylamine class, and the fact that Compound 37 shares the same core scaffold and mechanism of action, a comparable selectivity window is anticipated, though experimental verification for this specific regioisomer is advised [1].

selectivity profiling off-target activity heme enzyme counter-screening

O-(3,5-Dichlorobenzyl)hydroxylamine hydrochloride (251310-36-8): Evidence-Backed Research and Industrial Application Scenarios


IDO1 Structure-Activity Relationship Studies Requiring a Defined 3,5-Dihalogenated Probe

For medicinal chemistry teams mapping the IDO1 active site halogen-bonding landscape, this compound serves as the chlorine reference point within the 3,5-disubstituted series. Its IC₅₀ of 0.90 μM directly anchors comparisons to 3,5-F₂ (3.4 μM, Δ = 3.8-fold) and 3,5-Br₂ (4.2 μM, Δ = 4.7-fold), enabling quantitative assessment of halogen size and polarizability effects on heme iron coordination and Phe-pocket interactions [1]. The compound's equipotency to the unsubstituted lead (0.81 μM) further allows researchers to isolate the electronic effects of symmetrical meta-dihalogenation from net potency changes [1].

Regioisomeric Control Experiments in Dichlorobenzyl Hydroxylamine Analog Series

Any study comparing dichlorobenzyl-substituted O-alkylhydroxylamines must include the 3,5-regioisomer (IC₅₀ 0.90 μM) alongside the 2,4-regioisomer (IC₅₀ 0.63 μM) and 3,4-regioisomer (IC₅₀ 2.1 μM) to control for the regiospecific effects of chlorine positioning on IDO1 inhibitory activity [1]. The 2.3-fold potency range across these three regioisomers demonstrates that chlorine position alone can alter inhibition by more than a factor of two, making the 3,5-isomer essential for any complete regioisomeric SAR panel [1].

Synthetic Intermediate for O-Benzylhydroxylamine-Derived Bioactive Compounds

The compound's one-pot Mitsunobu-based synthesis from 3,5-dichlorobenzyl alcohol and its availability as a stable HCl salt make it a practical building block for constructing more complex O-alkylhydroxylamine derivatives bearing the 3,5-dichloro substitution pattern [1]. The free base can be liberated quantitatively for use in oxime formation, nitrone synthesis, or hydroxamic acid preparation, reactions central to medicinal chemistry derivatization strategies that require the electron-withdrawing and lipophilic contributions of the 3,5-dichloro motif [1][2].

Computational Chemistry Validation: Docking and Pharmacophore Model Testing

The compound's well-defined activity (IC₅₀ 0.90 μM) and computed physicochemical parameters (XLogP3 2.1, TPSA 35.3 Ų, 11 heavy atoms) provide a validated data point for testing docking algorithms and pharmacophore models of the IDO1 active site [1][2]. The 3,5-symmetrical dichloro substitution pattern simplifies conformational sampling relative to unsymmetrical regioisomers, making this compound an ideal test case for computational methods that predict halogen-bonding interactions with active-site Phe residues (F163, F164, F226) and the heme iron center [1].

Quote Request

Request a Quote for o-(3,5-dichlorobenzyl)hydroxylamine hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.